molecular formula C15H13FN6O B292273 (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

カタログ番号 B292273
分子量: 312.3 g/mol
InChIキー: BNJQSEWBYXNBLU-NDENLUEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one, also known as LMT-28, is a novel compound that has gained significant attention in the field of medicinal chemistry. LMT-28 is a triazatricyclodecane derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

作用機序

The exact mechanism of action of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, studies have suggested that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular protein degradation machinery that plays a crucial role in cancer cell survival. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in epigenetic regulation of gene expression. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to activate the p53 tumor suppressor pathway, which plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one can induce cell cycle arrest and apoptosis in cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its high potency and selectivity towards cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one are not fully understood, which makes it challenging to determine the optimal dosage and administration route for clinical use.

将来の方向性

For (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one research include further preclinical studies to determine its efficacy and safety in vivo. Moreover, studies are needed to investigate the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one and to develop novel formulations to improve its solubility and bioavailability. Furthermore, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Finally, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.

合成法

The synthesis of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one involves the condensation of 2-fluorobenzaldehyde and 1,2,4,5-tetraaminobenzene in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of the synthesis is approximately 60%, and the purity of the compound is greater than 95%.

科学的研究の応用

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also shown neuroprotective effects in preclinical studies. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases.

特性

分子式

C15H13FN6O

分子量

312.3 g/mol

IUPAC名

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

InChI

InChI=1S/C15H13FN6O/c16-9-5-1-2-6-11(9)19-20-12-13(17)21-22-14(12)18-10-7-3-4-8(10)15(22)23/h1-2,5-6,19H,3-4,7H2,(H2,17,21)/b20-12-

InChIキー

BNJQSEWBYXNBLU-NDENLUEZSA-N

異性体SMILES

C1CC2=C(C1)N=C3/C(=N\NC4=CC=CC=C4F)/C(=NN3C2=O)N

SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

正規SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。